molecular formula C27H22N2S2 B14178622 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine CAS No. 881376-45-0

2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine

Cat. No.: B14178622
CAS No.: 881376-45-0
M. Wt: 438.6 g/mol
InChI Key: XZTJAHUREMIHGS-UHFFFAOYSA-N
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Description

2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound features a pyrimidine core substituted with two thiophen-2-ylphenyl groups and a propyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using specialized reactors to ensure efficient mixing and temperature control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiophenes with reduced functional groups.

Scientific Research Applications

2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Propyl-4,6-bis[4-(phenyl)phenyl]pyrimidine: Similar structure but lacks the thiophene groups.

    4,6-Diphenyl-2-propylpyrimidine: Similar pyrimidine core but different substituents.

Uniqueness

2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine is unique due to the presence of thiophene groups, which impart distinct electronic properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

881376-45-0

Molecular Formula

C27H22N2S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-propyl-4,6-bis(4-thiophen-2-ylphenyl)pyrimidine

InChI

InChI=1S/C27H22N2S2/c1-2-5-27-28-23(19-8-12-21(13-9-19)25-6-3-16-30-25)18-24(29-27)20-10-14-22(15-11-20)26-7-4-17-31-26/h3-4,6-18H,2,5H2,1H3

InChI Key

XZTJAHUREMIHGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=N1)C2=CC=C(C=C2)C3=CC=CS3)C4=CC=C(C=C4)C5=CC=CS5

Origin of Product

United States

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